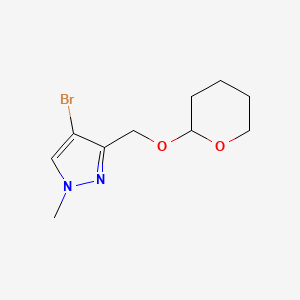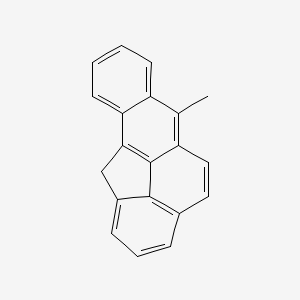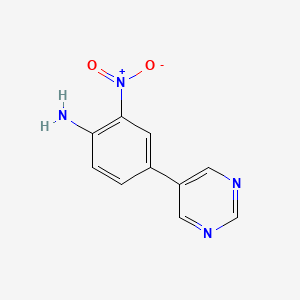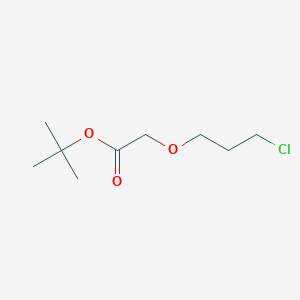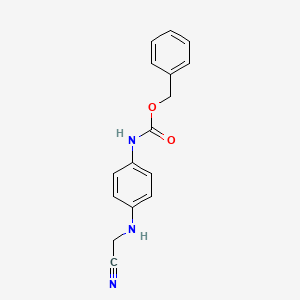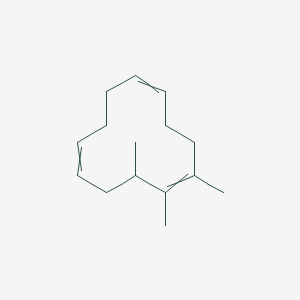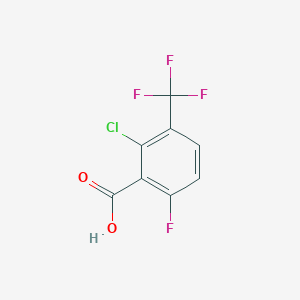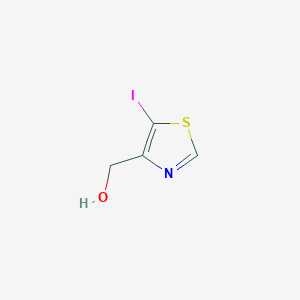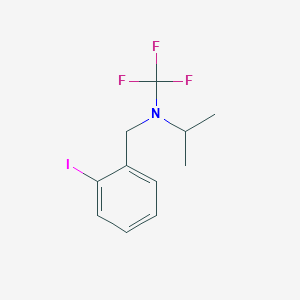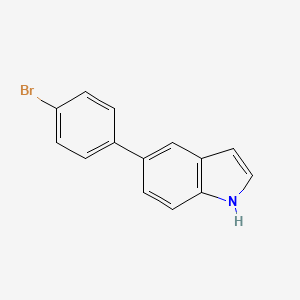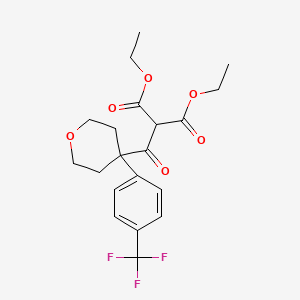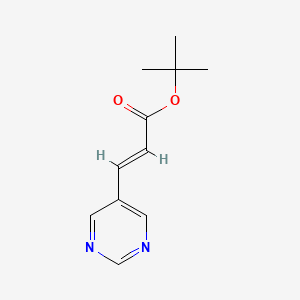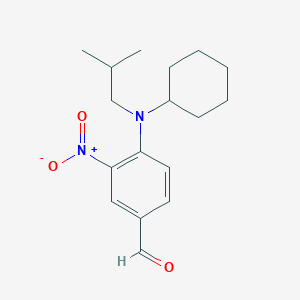
4-(Cyclohexyl(isobutyl)amino)-3-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde is an organic compound that features a cyclohexyl group, a nitro group, and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde typically involves multiple steps, including the formation of the cyclohexyl group and the introduction of the nitro and aldehyde groups. One common method involves the nitration of a benzaldehyde derivative followed by the introduction of the cyclohexyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The cyclohexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products Formed
Oxidation: 4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzoic acid.
Reduction: 4-[Cyclohexyl(2-methylpropyl)amino]-3-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[Cyclohexyl(2-methylpropyl)amino]-3-aminobenzaldehyde: Similar structure but with an amine group instead of a nitro group.
4-[Cyclohexyl(2-methylpropyl)amino]-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and an aldehyde group allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C17H24N2O3 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
4-[cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde |
InChI |
InChI=1S/C17H24N2O3/c1-13(2)11-18(15-6-4-3-5-7-15)16-9-8-14(12-20)10-17(16)19(21)22/h8-10,12-13,15H,3-7,11H2,1-2H3 |
Clave InChI |
NFNHDAPMHZUTGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(C1CCCCC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


